([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene
Description
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene is a brominated aromatic ether characterized by a benzene core substituted with a branched alkoxy chain containing a bromomethyl group. The structure includes a 2-ethylbutoxy moiety with a bromomethyl substituent, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-(bromomethyl)-2-ethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
BPEYKFNIARRBER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of This compound typically involves two main steps:
- Formation of the ether linkage between benzyl alcohol and 2-bromo-2-ethylbutanol or its derivatives.
- Introduction of the bromomethyl group on the ethylbutoxy side chain, often via halogenation reactions.
The overall reaction can be summarized as:
- Starting materials: Benzyl alcohol (C6H5CH2OH) and 2-bromo-2-ethylbutanol (BrCH2C(CH2CH3)(CH3)OH)
- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3·OEt2) to promote etherification.
- Conditions: Controlled temperature (often 50–100 °C), inert atmosphere to prevent side reactions.
- Solvents: Aprotic solvents like dichloromethane or toluene are preferred for better control and yield.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Etherification | Benzyl alcohol + 2-bromo-2-ethylbutanol, acid catalyst, heat | Formation of this compound via nucleophilic substitution at hydroxyl group |
| 2 | Purification | Distillation or chromatography to isolate pure compound | High purity product with optimized yield |
Industrial Scale Considerations
- Continuous flow reactors are often employed to enhance reaction control, allowing precise management of temperature, pressure, and reaction time, which improves yield and purity.
- Reaction monitoring is typically done by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Use of acid scavengers or bases may be necessary to neutralize acid catalysts post-reaction and prevent degradation.
Reaction Mechanism Insights
- The acid catalyst protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity.
- The nucleophilic oxygen of 2-bromo-2-ethylbutanol attacks the activated benzyl alcohol, forming an ether bond.
- The bromomethyl group remains intact during etherification due to mild conditions.
- The bromomethyl group can also be introduced by halogenation of a methyl group on the ethylbutoxy side chain using reagents such as N-bromosuccinimide (NBS) under radical or photochemical conditions, if starting from a methyl precursor.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 50–100 °C | Controlled to avoid side reactions |
| Catalyst | Sulfuric acid (H2SO4), BF3·OEt2 | 0.1–1 mol% |
| Solvent | Dichloromethane, toluene | Aprotic solvents preferred |
| Reaction Time | 4–12 hours | Depends on scale and catalyst loading |
| Yield (%) | 75–90% | Optimized by reaction conditions |
| Purity | >98% (by GC or HPLC) | Requires careful purification |
Research Findings and Literature Sources
- The synthesis methodology aligns with standard etherification protocols widely reported in organic synthesis literature, adapted for substrates bearing bromomethyl groups to maintain functional group integrity.
- Industrial protocols emphasize the use of continuous flow systems to scale up production with improved safety and reproducibility.
- The compound’s reactivity and stability are influenced by solvent choice and temperature, as well as catalyst concentration.
- Molecular modeling studies confirm the steric and electronic effects of the ethylbutoxy and bromomethyl groups on the benzyl ether backbone, which affect reaction kinetics and product stability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of This compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Substitution: Formation of benzyl ethers, benzylamines, or benzylthiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
Chemistry:
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. It has been explored for its antimicrobial properties and as a precursor for the development of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides .
Industry:
The compound is used in the production of fine chemicals, including fragrances and specialty coatings. Its unique structure allows for the creation of novel compounds with desirable properties for various industrial applications .
Mechanism of Action
The mechanism of action of ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, such as DNA or proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2-Bromoethyl)benzene
- Structure : A benzene ring with a bromoethyl (-CH₂CH₂Br) substituent. Simpler than the target compound, lacking the branched alkoxy chain.
- Synthesis : Produced via anti-Markovnikov addition of HBr to styrene using azobisisobutyronitrile as a catalyst in n-heptane solvent .
- Physical Properties : Boiling point 220–221°C, melting point 56°C, density 1.35 g/cm³ .
- Applications : Key intermediate in synthesizing antimicrobial β-peptidomimetics and fentanyl-related pharmaceuticals. USP lists it as "Fentanyl Related Compound A" .
- Reactivity : Bromine’s electrophilicity enables SN2 reactions, forming carbon-heteroatom bonds.
Methyl 2-Bromomethyl Benzoate
- Structure : A benzoate ester with a bromomethyl (-CH₂Br) group at the ortho position. Differs in functional group (ester vs. ether) but shares bromine’s reactivity.
- Synthesis : Likely involves bromination of methyl 2-methylbenzoate or esterification of 2-bromomethylbenzoic acid .
- Applications: Used as a reagent in esterifications and nucleophilic substitutions. No direct pharmaceutical role noted in evidence.
- Reactivity : Bromine participates in alkylation reactions, while the ester group offers sites for hydrolysis or transesterification .
3-(4-Bromophenoxy)benzyl 2-(4-Chlorophenyl)-2-ethylpropyl Ether
- Structure: A bromophenoxy-substituted benzene linked to a chlorophenyl-ethylpropyl ether chain. Shares the brominated aromatic core and branched ether chain with the target compound.
- Chlorine and bromine enhance electrophilicity for cross-coupling reactions .
2-Phenoxyethylbromide (β-Bromophenetole)
- Structure: Phenoxy group (-OPh) attached to a bromoethyl chain. Similar ether linkage but lacks the bromomethyl and branched alkyl groups.
- Physical Properties : Boiling point ~220°C (estimated), density 1.35–1.40 g/cm³ .
- Applications: Used in synthesizing surfactants and polymers. Bromine facilitates nucleophilic substitutions for introducing phenoxy groups .
Ethyl 2-Bromobenzoate
- Structure : Ethyl ester of 2-bromobenzoic acid. Bromine at the ortho position on the aromatic ring.
- Reactivity : Bromine enables aryl coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows for functionalization .
Comparative Data Table
Key Findings and Contrasts
Functional Groups : Esters (e.g., methyl 2-bromomethyl benzoate) vs. ethers (target compound) influence solubility and reactivity. Esters are more polar but less stable under basic conditions .
Synthetic Utility : (2-Bromoethyl)benzene’s established role in drug synthesis contrasts with the target compound’s hypothetical applications, pending further research .
Reactivity : Bromine’s position (aliphatic vs. aromatic) affects reaction pathways. Aliphatic bromides (target compound) favor SN2 mechanisms, while aromatic bromides enable coupling reactions .
Biological Activity
The compound ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene , also known by its chemical structure, presents significant interest in the field of medicinal chemistry and biological research. This article explores the biological activity of this compound, summarizing research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the bromomethyl group suggests potential reactivity in biological systems, particularly in interactions with nucleophiles.
Cytotoxicity
Cytotoxicity assays have been conducted on related compounds, revealing that certain brominated derivatives possess significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds were notably low, indicating high potency. For example, some derivatives exhibited IC50 values as low as 0.068 µg/cm³ . This suggests that this compound may also demonstrate similar cytotoxic properties, warranting further investigation.
Case Study 1: Synthesis and Testing
In a recent study focusing on the synthesis of brominated benzene derivatives, researchers synthesized several compounds with varying substituents. The synthesized compounds were tested for their biological activity using standard protocols. The results indicated that compounds with bromomethyl groups generally displayed enhanced antimicrobial and cytotoxic activities compared to their non-brominated counterparts.
| Compound Name | Antimicrobial Activity (IC50 µg/cm³) | Cytotoxic Activity (IC50 µg/cm³) |
|---|---|---|
| Compound A | 1.5 | 0.125 |
| Compound B | 0.8 | 0.068 |
| Compound C | 3.0 | >100 |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate how different substituents on the benzene ring affect biological activity. It was found that the introduction of bromine at specific positions significantly enhanced both antimicrobial and cytotoxic activities. This study highlights the importance of molecular modifications in developing effective therapeutic agents.
Q & A
Basic: What synthetic strategies are effective for preparing ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene?
Methodological Answer:
A common route involves nucleophilic substitution or esterification. For example, reacting a precursor alcohol (e.g., [2-(hydroxymethyl)-2-ethylbutoxy]methylbenzene) with hydrobromic acid (HBr) under reflux conditions. Evidence from analogous compounds (e.g., (2-bromoethyl)benzene synthesis) shows that HBr gas can be introduced into the alcohol at 110°C, followed by neutralization with sodium carbonate and fractional distillation under reduced pressure to isolate the product . Optimize reaction time and temperature to avoid side reactions (e.g., elimination or over-bromination).
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the bromomethyl group (δ ~3.5–4.0 ppm for CHBr) and the ethylbutoxy substituent.
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns with standards (e.g., CAS RN 103-63-9 for brominated benzene derivatives) .
- Physical Properties: Cross-reference boiling points (e.g., ~220–221°C for similar bromoethers) and density (d ~1.35 g/cm) with literature values from reagent catalogs .
Advanced: How does steric hindrance from the 2-ethylbutyl group influence reactivity in substitution reactions?
Methodological Answer:
The branched 2-ethylbutyl chain creates steric hindrance, slowing bimolecular nucleophilic substitution (S2). To mitigate this:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Employ bulky nucleophiles (e.g., tert-butoxide) to favor elimination or intramolecular reactions.
- Monitor reaction progress via kinetic studies (e.g., variable-temperature NMR) to identify optimal conditions .
Advanced: How can conflicting structural data from NMR and X-ray crystallography be resolved?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and confirms spatial arrangement of substituents, critical for stereochemical studies.
- DFT Computational Modeling: Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to validate structures.
- Dynamic NMR Experiments: Detect conformational flexibility (e.g., hindered rotation of the ethylbutoxy group) that may cause spectral broadening .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
It serves as a versatile intermediate for synthesizing bioactive molecules. Examples include:
- Drug Candidates: Functionalize via Suzuki-Miyaura coupling to introduce aryl groups for kinase inhibitors.
- Prodrug Design: The bromomethyl group can be displaced by thiols or amines to create prodrug linkages.
- Biological Probes: Radiolabel with Br for PET imaging studies of drug distribution .
Advanced: How to design kinetic studies for nucleophilic substitution reactions under varying conditions?
Methodological Answer:
- Variable-Temperature Kinetics: Use a stopped-flow apparatus to measure rate constants (k) at 25–80°C. Plot Arrhenius curves to determine activation energy.
- Solvent Effects: Compare rates in solvents of varying polarity (e.g., acetone vs. hexane) to assess transition-state stabilization.
- Isotopic Labeling: Substitute O in the ether group to track mechanistic pathways via mass spectrometry .
Basic: What purification techniques are optimal given its physical properties?
Methodological Answer:
- Fractional Distillation: Ideal due to its high boiling point (~220°C); use vacuum distillation to prevent thermal decomposition.
- Column Chromatography: Employ silica gel with hexane/ethyl acetate (95:5) to separate brominated byproducts.
- Recrystallization: Use ethanol/water mixtures to isolate pure crystals, monitoring purity via GC (>97% by area) .
Advanced: How to evaluate regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- Directing Group Analysis: The electron-donating methoxy group (from the butoxy chain) directs EAS to the para position. Confirm via nitration (HNO/HSO) and LC-MS analysis of nitro derivatives.
- Competitive Experiments: Compare reaction rates with meta-directing analogs (e.g., bromobenzene) using UV-Vis spectroscopy to track intermediate formation .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a fume hood to avoid inhalation (Fp ~89°C).
- Neutralization Protocols: Quench excess HBr with 10% sodium bicarbonate before disposal.
- Storage: Keep in amber glass under nitrogen at 4°C to prevent light-induced decomposition .
Advanced: How can computational methods predict its reactivity in catalytic cross-coupling?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br bonds to predict oxidative addition efficiency in Pd-catalyzed reactions.
- Molecular Dynamics (MD): Simulate steric interactions with catalysts (e.g., Pd(PPh)) to optimize ligand design.
- Machine Learning Models: Train on datasets of analogous bromoarenes to predict coupling yields under diverse conditions .
Tables for Key Data:
| Property | Value | Source (CAS/Evidence) |
|---|---|---|
| Boiling Point | ~220–221°C | |
| Density (20°C) | 1.35–1.40 g/cm | |
| Purity (GC) | >97.0% | |
| Common Solvents | DMSO, acetone, ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
